molecular formula C11H9BrOS B8307474 alpha-(2-Bromophenyl)-2-thiophenemethanol

alpha-(2-Bromophenyl)-2-thiophenemethanol

Cat. No. B8307474
M. Wt: 269.16 g/mol
InChI Key: WUBQTPRBDVYFQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alpha-(2-Bromophenyl)-2-thiophenemethanol is a useful research compound. Its molecular formula is C11H9BrOS and its molecular weight is 269.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H9BrOS

Molecular Weight

269.16 g/mol

IUPAC Name

(2-bromophenyl)-thiophen-2-ylmethanol

InChI

InChI=1S/C11H9BrOS/c12-9-5-2-1-4-8(9)11(13)10-6-3-7-14-10/h1-7,11,13H

InChI Key

WUBQTPRBDVYFQH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(C2=CC=CS2)O)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A stirring mixture of 154.8 g of 2-bromobenzoic acid, 107.1 g of thionyl chloride and 0.2 ml of dimethylformamide is heated on a steam bath for 45 minutes and then any excess thionyl chloride is distilled off under reduced pressure leaving the crude acid chloride. A mixture of the acid chloride and 60 g of thiophene in 255 g of carbon disulfide is added dropwise to a suspension at 15° C of 100 g of aluminum chloride and 300 g of carbon disulfide. After total addition the mixture is stirred at ambient temperature for 3 hours and then allowed to stand for 16 hours. The stirring mixture is now successively refluxed on a steam bath for 3.5 hours, cooled to ambient temperature and poured over 1 l. of ice followed by dilution with 0.5 l. of water. The biphasic mixture is strained through glass wool to remove any precipitate and then permitted to separate. The aqueous phase is extracted with three 600 ml portions of ether. The ether extracts are combined with the carbon disulfide phase and this mixture is washed with two 500 ml portions of an aqueous 5% sodium carbonate solution followed by washing with two 500 ml portions of water. The organic solution is dried, filtered and then concentrated under reduced pressure leaving a dark oil. The oil is distilled leaving as the main fraction, b.p. 139°-145° C, a green colored oil of 2-(2-bromobenzoyl)thiophene. A solution of 15.0 g of 2-(2-bromobenzoyl)thiophene in 15 ml of absolute ethanol is carefully added with stirring and cooling to a mixture of 2.3 g of sodium borohydride in 40 ml of absolute ethanol. After total addition 15 ml of absolute ethanol is added. The reaction mixture is stirred for 16 hours at ambient temperature and then 50 ml of acetone is added with stirring and the mixture is permitted to stand for 24 hours at ambient temperature. The mixture is poured into 500 ml of water and the resulting mixture acidified with a 5% hydrochloric acid solution causing the mixture to become cloudy. The cloudy mixture is extracted with three 125 ml portions of chloroform which are combined and washed with ten 200 ml portions of water. The chloroform solution is dried and filtered and the chloroform evaporated off leaving α-(2-bromophenyl)-2-thiophenemethanol as an oil.
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
154.8 g
Type
reactant
Reaction Step Five
Quantity
107.1 g
Type
reactant
Reaction Step Five
Quantity
0.2 mL
Type
solvent
Reaction Step Five
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
60 g
Type
reactant
Reaction Step Six
Quantity
255 g
Type
solvent
Reaction Step Six
Quantity
100 g
Type
reactant
Reaction Step Seven
Quantity
300 g
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
15 g
Type
reactant
Reaction Step Nine
Quantity
15 mL
Type
solvent
Reaction Step Nine
Quantity
2.3 g
Type
reactant
Reaction Step Ten
Quantity
40 mL
Type
solvent
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.